
Trimethyloxonium
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Overview
Description
Trimethyloxonium, also known as this compound, is a useful research compound. Its molecular formula is C3H9O+ and its molecular weight is 61.1 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying trimethyloxonium salts, and how do experimental conditions influence yield and stability?
this compound salts, such as this compound tetrafluoroborate, are typically synthesized via alkylation of ethers with methyl halides in anhydrous conditions. Purification often involves recrystallization from non-polar solvents under inert atmospheres (e.g., argon) to prevent hydrolysis. Key factors affecting yield include reaction temperature (optimal range: −20°C to 0°C) and stoichiometric control of methylating agents . Stability is highly sensitive to moisture; thus, storage in desiccators with molecular sieves is critical.
Q. How can researchers safely handle this compound salts given their reactivity and instability?
Handling requires rigorous exclusion of moisture and oxygen. Use Schlenk-line techniques or gloveboxes for transfers. Reactivity with protic solvents (e.g., water, alcohols) necessitates anhydrous solvents (e.g., dichloromethane, acetonitrile). Decomposition products (e.g., dimethyl ether) should be monitored via gas chromatography to assess purity during storage .
Q. What analytical techniques are most effective for characterizing this compound-mediated reactions?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is limited due to the salt’s instability in solution. Instead, gas chromatography-mass spectrometry (GC-MS) post-derivatization (e.g., methylation of carboxylic acids) is preferred. For solid-state characterization, X-ray crystallography under cryogenic conditions can resolve structural details .
Advanced Research Questions
Q. How do mechanistic studies differentiate between kinetic and thermodynamic control in this compound-mediated methylations?
Isotopic labeling (e.g., CD₃ groups) and kinetic isotope effect (KIE) studies can elucidate reaction pathways. For example, in esterifications, competing SN2 mechanisms (kinetically favored at low temperatures) vs. equilibrium-driven processes (thermodynamic control at higher temperatures) are distinguished using time-resolved NMR or quenching experiments . Computational methods (DFT calculations) further validate transition states and activation barriers .
Q. What strategies address contradictions in reported reactivity of this compound with sterically hindered substrates?
Discrepancies often arise from solvent polarity or counterion effects (e.g., BF₄⁻ vs. Cl⁻). Systematic studies comparing reaction rates in dichloromethane (low polarity) vs. acetonitrile (high polarity) can isolate solvent effects. Triangulation via multiple techniques (e.g., GC-MS, HPLC, and kinetic modeling) reduces bias in data interpretation .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound applications in complex matrices like biological fluids?
- Feasibility: Prioritize derivatization protocols compatible with aqueous samples (e.g., in situ methylation of urinary organic acids).
- Novelty: Explore understudied substrates (e.g., phosphorylated biomolecules).
- Ethical: Ensure compliance with safety protocols for volatile byproducts.
- Relevance: Link to biomarker discovery or metabolic profiling .
Q. Methodological Considerations
Q. What are the optimal conditions for quantifying trace-level methylated analytes post-trimethyloxonium derivatization?
Parameter | Recommendation | Reference |
---|---|---|
Derivatization Time | 30–60 min at 25°C | |
pH Range | 6.5–7.5 (neutral conditions) | |
Extraction Method | Solid-phase microextraction (SPME) | |
Detection Limit | 0.1–1.0 ng/mL (GC-MS) |
Q. How can researchers mitigate competing side reactions during this compound-mediated methylations?
- Use scavengers (e.g., 2,6-lutidine) to sequester acidic protons.
- Employ low temperatures (−40°C) to suppress nucleophilic substitutions.
- Monitor reaction progress in real-time via inline IR spectroscopy .
Q. Data Analysis and Reproducibility
Q. What statistical approaches validate reproducibility in this compound-based studies?
- Intra-day and inter-day precision tests with coefficient of variation (CV) < 15%.
- Principal component analysis (PCA) to identify outliers in high-throughput datasets.
- Open-access deposition of raw chromatographic data in repositories like Zenodo .
Q. How should researchers document experimental protocols to ensure replicability?
- Detail inert-atmosphere techniques (e.g., glovebox O₂ levels < 1 ppm).
- Report exact stoichiometries, solvent batches, and purification steps.
- Provide raw spectral data and calibration curves in supplementary materials .
Properties
CAS No. |
43625-65-6 |
---|---|
Molecular Formula |
C3H9O+ |
Molecular Weight |
61.1 g/mol |
IUPAC Name |
trimethyloxidanium |
InChI |
InChI=1S/C3H9O/c1-4(2)3/h1-3H3/q+1 |
InChI Key |
QDNCLIPKBNMUPP-UHFFFAOYSA-N |
SMILES |
C[O+](C)C |
Canonical SMILES |
C[O+](C)C |
Related CAS |
12116-05-1 (hexafluorophosphate(-1)) 54075-76-2 (hexachloroantimonate(-1)) |
Synonyms |
trimethyloxonium trimethyloxonium hexachloroantimonate (-1) trimethyloxonium hexafluorophosphate (-1) |
Origin of Product |
United States |
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